[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid

Medicinal Chemistry Chemical Synthesis Compound Library Design

Inconsistent building block purity can derail SAR studies and delay lead optimization. [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid (CAS 1284415-59-3) eliminates this variable, providing a structurally authenticated, high-purity starting point for reproducible medicinal chemistry. - ≥98% purity ensures reliable coupling and minimizes side-product formation in amide/ester derivatization. - The cyclopropylcarbonyl-piperidine core enhances metabolic stability, a critical parameter for CNS and kinase-targeted libraries. - The 4-acetic acid handle enables rapid parallel synthesis for diversity-oriented synthesis (DOS) and high-throughput screening campaigns. - Supplied as a solid with ambient shipping; long-term storage at 2-8°C in a sealed, dry environment preserves integrity.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 1284415-59-3
Cat. No. B1393606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid
CAS1284415-59-3
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(CC2)CC(=O)O
InChIInChI=1S/C11H17NO3/c13-10(14)7-8-3-5-12(6-4-8)11(15)9-1-2-9/h8-9H,1-7H2,(H,13,14)
InChIKeyIIHSUXCZAYDHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile and Procurement-Relevant Specifications for [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid (CAS 1284415-59-3)


[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid is a substituted piperidine derivative featuring a cyclopropylcarbonyl amide at the 1-position and an acetic acid side chain at the 4-position . This molecule is a research-grade building block with a molecular weight of 211.26 g/mol and the molecular formula C11H17NO3, supplied as a solid at typical purities of 95% to 98% . Its structural motif combines a piperidine core—the most common heterocyclic subunit among FDA-approved drugs —with a cyclopropylcarbonyl group, a feature known in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic profiles .

Why Procurement of [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic Acid Cannot Be Fulfilled by Generic Piperidine Analogs


Generic substitution fails because even minor structural modifications within the piperidine class lead to quantifiable differences in key drug discovery parameters. The cyclopropylcarbonyl group is known to significantly enhance metabolic stability and binding affinity compared to unsubstituted or alkyl-substituted piperidines . Furthermore, the acetic acid moiety on [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid provides a distinct, synthetically versatile handle for amide or ester formation, differentiating it from analogs like the carboxylic acid derivative . These structural features directly influence a compound's utility in structure-activity relationship (SAR) studies and its potential for further derivatization, making precise chemical identity non-negotiable for reproducible research outcomes.

Quantitative Differentiation Guide: [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid vs. Structural Analogs


Molecular Weight and Formula: Distinguishing the Acetic Acid Derivative from a Carboxylic Acid Analog

The target compound has a molecular weight of 211.26 g/mol and a formula of C11H17NO3. This quantitatively differentiates it from a close structural analog, 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid (CAS 876866-50-1), which has a molecular weight of 197.23 g/mol and a formula of C10H15NO3 . This difference of one carbon and two hydrogen atoms reflects the replacement of the carboxylic acid directly on the ring with an acetic acid side chain.

Medicinal Chemistry Chemical Synthesis Compound Library Design

Molecular Weight Difference Relative to the Unsubstituted Piperidine Core

The molecular weight of [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid is 211.26 g/mol . In contrast, the unsubstituted parent scaffold, 4-piperidineacetic acid (CAS 51052-78-9), has a molecular weight of 143.18 g/mol [1]. The significant increase of 68.08 g/mol is due to the addition of the cyclopropylcarbonyl group.

Medicinal Chemistry Chemical Synthesis Lead Optimization

Impact of Cyclopropylcarbonyl Substituent on Metabolic Stability: A Class-Level Inference

While no direct metabolic stability data exists for the target compound, a class-level inference can be drawn from literature on the cyclopropyl group. The presence of a cyclopropyl moiety is known to enhance metabolic stability compared to linear alkyl chains. For instance, in the development of VEGFR2 kinase inhibitors, compounds containing the cyclopropylcarbonyl motif demonstrated potent in vivo efficacy and favorable pharmacokinetic profiles . In contrast, compounds lacking this feature often suffer from rapid clearance.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Optimal Application Scenarios for [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic Acid in Scientific Research and Development


Scaffold for Kinase Inhibitor Synthesis and SAR Studies

This compound serves as a key intermediate or starting point for synthesizing novel kinase inhibitors. The cyclopropylcarbonyl-piperidine motif is a recognized pharmacophore in this field, as exemplified by its presence in potent inhibitors like TAK-593 (a VEGFR2 inhibitor) . The acetic acid side chain provides a versatile functional group for further derivatization into amides, esters, or other bioisosteres, enabling systematic SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Core Fragment for Exploring Central Nervous System (CNS) Targets

The piperidine core is a privileged scaffold for developing CNS-active drugs . The addition of the cyclopropylcarbonyl group can enhance metabolic stability and modulate receptor binding affinity, as suggested by class-level inferences . This compound is therefore a valuable building block for medicinal chemists designing ligands for neurological targets, such as orexin or histamine receptors, where piperidine derivatives have shown significant activity.

Modular Building Block for Diversity-Oriented Synthesis (DOS)

With a molecular weight of 211.26 g/mol and a combination of rigid (cyclopropyl, piperidine) and flexible (acetic acid) structural elements, this compound is well-suited for DOS campaigns . The carboxylic acid handle allows for rapid coupling with a wide variety of amines, generating diverse compound libraries for high-throughput screening against novel biological targets or for phenotypic screening assays.

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